Pivcephalexin

Description

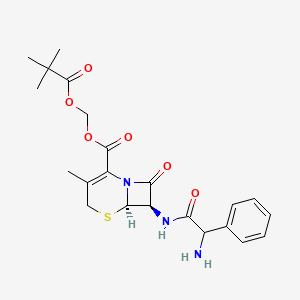

Structure

2D Structure

3D Structure

Properties

CAS No. |

63836-75-9 |

|---|---|

Molecular Formula |

C22H27N3O6S |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H27N3O6S/c1-12-10-32-19-15(24-17(26)14(23)13-8-6-5-7-9-13)18(27)25(19)16(12)20(28)30-11-31-21(29)22(2,3)4/h5-9,14-15,19H,10-11,23H2,1-4H3,(H,24,26)/t14-,15-,19-/m1/s1 |

InChI Key |

DIGADQKVPFDJSI-SPYBWZPUSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |

Other CAS No. |

63836-75-9 27726-31-4 |

Synonyms |

cephalexin pivaloxymethyl ester HCl(6R-(6alpha,7beta(R*)))-isomer of pivcephalexin pivalexin pivcephalexin ST 21 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis Pathway of Pivcephalexin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivcephalexin, a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic cephalexin, offers enhanced oral bioavailability compared to its parent compound. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed exploration of its synthesis pathway, including both the formation of the core cephalexin molecule and its subsequent esterification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure of this compound

This compound is chemically designated as (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-dimethyl-1-oxopropoxy)methyl ester.[1] It is an orally active semi-synthetic cephalosporin antibiotic.[1] The hydrochloride salt of this compound is also commonly used.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C22H27N3O6S | [1] |

| Molecular Weight | 461.53 g/mol | [1] |

| CAS Registry Number | 63836-75-9 | [1] |

| Chemical Formula (HCl Salt) | C22H27N3O6S.ClH | [2][4] |

| Molecular Weight (HCl Salt) | 497.99 g/mol | [2] |

| CAS Registry Number (HCl Salt) | 27726-31-4 | [1][2][4] |

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the cephalexin nucleus, followed by the esterification of the carboxylic acid group to yield the final prodrug. The overall synthesis can be conceptually divided into two main stages:

-

Synthesis of Cephalexin: This can be achieved through both chemical and enzymatic routes, starting from key intermediates such as 7-aminodesacetoxycephalosporanic acid (7-ADCA) and a derivative of D-phenylglycine.

-

Esterification of Cephalexin: The carboxyl group of cephalexin is esterified with a pivaloyloxymethyl group to produce this compound.

A generalized logical workflow for the synthesis is presented below:

Caption: Logical workflow of this compound synthesis.

Stage 1: Synthesis of Cephalexin

The core of the this compound molecule, cephalexin, is synthesized by the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with a D-phenylglycine derivative. Both enzymatic and chemical methods have been developed for this crucial step.

The enzymatic synthesis of cephalexin is often preferred due to its high specificity and milder reaction conditions, which align with the principles of green chemistry. This process typically utilizes an immobilized penicillin G acylase (IPGA) as the catalyst.

Experimental Protocol: Enzymatic Synthesis of Cephalexin

Materials:

-

7-aminodeacetoxycephalosporanic acid (7-ADCA)

-

D-phenylglycine methyl ester (PGME)

-

Immobilized penicillin G acylase (IPGA)

-

Aqueous buffer solution (e.g., phosphate buffer)

Procedure:

-

A suspension of 7-ADCA in an aqueous buffer solution is prepared in a reaction vessel.

-

The pH of the suspension is adjusted and maintained at an optimal level for the enzyme, typically between 6.0 and 7.2.

-

The reaction temperature is controlled, usually in the range of 15-25 °C.

-

D-phenylglycine methyl ester (PGME), the acyl donor, is added to the reaction mixture. Continuous feeding of PGME has been shown to be more efficient than a batch addition.

-

Immobilized penicillin G acylase (IPGA) is introduced to catalyze the acylation of 7-ADCA with PGME. The molar ratio of PGME to 7-ADCA is typically in the range of 1.15-1.6:1.

-

The reaction is monitored for the formation of cephalexin.

-

Upon completion, the immobilized enzyme is recovered by filtration for reuse.

-

The cephalexin product, which may precipitate out of the solution, is isolated by filtration.

Table 2: Quantitative Data for Enzymatic Synthesis of Cephalexin

| Parameter | Value | Reference |

| 7-ADCA Conversion Ratio | Up to 99.3% | |

| Productivity | Up to 200 mmol/L/H | |

| Enzyme Stability (after 10 cycles) | 95.4% of initial activity | |

| Yield (one-pot, two-enzyme system) | 79% | [5] |

A diagram illustrating the enzymatic synthesis pathway is provided below:

Caption: Enzymatic synthesis of Cephalexin.

Chemical synthesis provides an alternative route to cephalexin. This method often involves the protection of the carboxylic acid group of 7-ADCA, followed by acylation and subsequent deprotection.

Experimental Protocol: Chemical Synthesis of Cephalexin

Materials:

-

7-aminodeacetoxycephalosporanic acid (7-ADCA)

-

A silylating agent (e.g., trimethylchlorosilane)

-

A weak tertiary nitrogen base (e.g., N,N-diethylaniline)

-

D-phenylglycyl chloride hydrochloride

-

Anhydrous solvent (e.g., dimethylformamide)

-

Aqueous acid and base for workup and pH adjustment

Procedure:

-

Silylation of 7-ADCA: 7-ADCA is suspended in an anhydrous solvent like dimethylformamide. A silylating agent is added to protect the carboxylic acid group.

-

Acylation: The reaction mixture is cooled to a low temperature (e.g., -50 °C). D-phenylglycyl chloride hydrochloride is added, followed by the portion-wise addition of a weak tertiary nitrogen base over a period of time.

-

Hydrolysis (Deprotection): After the acylation is complete, the reaction is quenched by the addition of water. The silyl protecting group is hydrolyzed under acidic conditions to regenerate the carboxylic acid, yielding cephalexin.

-

Isolation and Purification: The pH of the solution is adjusted to the isoelectric point of cephalexin to induce precipitation. The crude product is then collected by filtration and can be further purified by recrystallization.

Table 3: Quantitative Data for Chemical Synthesis of Cephalexin

| Parameter | Value | Reference |

| Yield (as bis-dimethylformamide solvate) | 84.2% | [6] |

A diagram of the chemical synthesis pathway is as follows:

Caption: Chemical synthesis pathway of Cephalexin.

Stage 2: Esterification of Cephalexin to this compound

The final step in the synthesis of this compound is the esterification of the carboxylic acid group of cephalexin with a pivaloyloxymethyl group. This transformation is key to improving the oral absorption of the antibiotic. A general method for this type of esterification involves the reaction of the carboxylic acid with a halomethyl pivalate, such as chloromethyl pivalate.

Experimental Protocol: Synthesis of this compound from Cephalexin

While a highly detailed, publicly available protocol is scarce, a general procedure can be outlined based on the synthesis of similar cephalosporin esters and patent literature. A patent (GB2013198A) describes the preparation of the pivaloyloxymethyl ester of Cephalexin.

Materials:

-

Cephalexin

-

Chloromethyl pivalate

-

A non-nucleophilic base (e.g., a tertiary amine like triethylamine)

-

Anhydrous aprotic solvent (e.g., dimethylformamide, acetone, or dichloromethane)

Procedure:

-

Cephalexin is dissolved or suspended in an anhydrous aprotic solvent.

-

A non-nucleophilic base is added to the mixture to deprotonate the carboxylic acid of cephalexin, forming a carboxylate salt in situ.

-

Chloromethyl pivalate is added to the reaction mixture. The carboxylate anion of cephalexin then acts as a nucleophile, displacing the chloride from chloromethyl pivalate to form the pivaloyloxymethyl ester.

-

The reaction is stirred at a controlled temperature (often ambient or slightly elevated) until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up to remove the solvent and any excess reagents or byproducts. This may involve washing with aqueous solutions and extraction.

-

The crude this compound is then purified, for example, by crystallization from a suitable solvent system to obtain a product of high purity.

The logical relationship of this final synthesis step is shown below:

References

- 1. Synthesis of 7-acylamidodesacetoxycephalosporanic acids and corresponding pivaloyloxymethyl esters. Chemical and microbiological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orally active esters of cephalosporin antibiotics. 3. Synthesis and biological properties of aminoacyloxymethyl esters of 7-[D(-)-mandelamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Penicillin - Wikipedia [en.wikipedia.org]

- 5. Molecular biology of penicillin and cephalosporin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Pivcephalexin as a Prodrug of Cephalexin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of pivcephalexin, the pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic, cephalexin. Developed to enhance the oral bioavailability of its parent compound, this compound undergoes enzymatic hydrolysis in the body to release the active therapeutic agent. This document details the chemical properties, mechanism of action, and pharmacokinetic profile of this compound, contextualized with data from its active moiety, cephalexin. Special emphasis is placed on the toxicological considerations arising from its metabolism, specifically pivalic acid-induced carnitine deficiency. The guide includes detailed experimental protocols for pharmacokinetic analysis and quantitative data presented in tabular formats for clarity. Furthermore, key biological and experimental pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

Cephalexin is a widely prescribed semi-synthetic, first-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and some Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which leads to cell lysis and death.[2][3] Cephalexin is generally well-absorbed from the gastrointestinal tract, with an oral bioavailability of approximately 90%.[4] However, the pursuit of enhanced and more consistent absorption has led to the development of prodrugs.

This compound, the pivaloyloxymethyl ester of cephalexin, was designed as such a prodrug. The addition of the lipophilic pivaloyloxymethyl group was intended to increase the molecule's passive diffusion across the intestinal membrane. Following absorption, the ester linkage is designed to be rapidly cleaved by endogenous esterases in the intestinal wall, plasma, and liver, releasing the active cephalexin molecule into systemic circulation. This strategy, while effective in increasing bioavailability for some poorly absorbed drugs, presents a unique set of metabolic consequences for this compound, which will be explored in this guide.

Chemical Properties

The structural difference between cephalexin and its prodrug, this compound, lies in the esterification of the carboxyl group at the C-4 position of the cephem nucleus.

Cephalexin:

-

IUPAC Name: (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

-

Molecular Formula: C₁₆H₁₇N₃O₄S

-

Molecular Weight: 347.39 g/mol

This compound:

-

IUPAC Name: (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-dimethyl-1-oxopropoxy)methyl ester

-

Molecular Formula: C₂₂H₂₇N₃O₆S

-

Molecular Weight: 461.53 g/mol

The addition of the pivaloyloxymethyl group increases the lipophilicity of the molecule, a key factor in its design as a prodrug to enhance absorption.

Pharmacokinetics

The primary pharmacokinetic advantage of a prodrug strategy is to improve the oral bioavailability of the parent drug. While direct comparative human pharmacokinetic data for this compound versus cephalexin is scarce in publicly available literature, the principle has been demonstrated in preclinical studies with other cephalosporin prodrugs. For instance, a study in rats with another oral cephalosporin, KR-984055, and its lipophilic ester prodrugs showed a significant increase in oral bioavailability from 7% for the parent drug to approximately 39% for the prodrugs.[4] This illustrates the potential of the prodrug approach.

Data Presentation

The following tables summarize the pharmacokinetic parameters for cephalexin based on studies in healthy human volunteers.

Table 1: Pharmacokinetic Parameters of Oral Cephalexin in Healthy Volunteers (Single 500 mg Dose)

| Parameter | Mean Value (± SD) | Reference |

| Cmax (µg/mL) | 17.39 (± 4.15) | [5] |

| AUC₀-₆ (µg·h/mL) | 28.90 (± 5.70) | [5] |

| AUC₀-∞ (µg·h/mL) | 30.07 (± 5.94) | [5] |

| Tmax (h) | ~1 | |

| Half-life (t½) (h) | ~0.9 | |

| Oral Bioavailability (%) | ~90 | [4] |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration.

Table 2: Dose-Dependent Peak Plasma Concentrations of Cephalexin

| Oral Dose | Peak Plasma Concentration (Cmax) (µg/mL) | Reference |

| 250 mg | ~9 | |

| 500 mg | ~18 | |

| 1 g | ~32 |

Mechanism of Action and Metabolism

Conversion of this compound to Cephalexin

Upon oral administration, this compound is absorbed through the gastrointestinal tract. In the intestinal mucosa and subsequently in the blood and liver, the ester bond is hydrolyzed by non-specific esterases, particularly human carboxylesterases (hCE1 and hCE2). This enzymatic cleavage releases three molecules: the active drug cephalexin, pivalic acid (trimethylacetic acid), and formaldehyde.

Antibacterial Action of Cephalexin

The released cephalexin exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This interference with cell wall synthesis leads to the breakdown of the cell wall and ultimately, bacterial cell death.[3]

Toxicology: Pivalic Acid-Induced Carnitine Deficiency

A significant drawback of this compound and other pivaloyl-conjugated prodrugs is the metabolic fate of the pivalic acid byproduct. Pivalic acid is not readily metabolized further. Instead, it is activated to its coenzyme A (CoA) ester, pivaloyl-CoA. This intermediate then undergoes conjugation with L-carnitine, catalyzed by carnitine acyltransferases, to form pivaloyl-carnitine. This conjugate is then readily excreted in the urine.

Prolonged administration of this compound can lead to a continuous and significant depletion of the body's L-carnitine stores. L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-producing pathway. Depletion of carnitine can impair this process, leading to a condition known as secondary carnitine deficiency.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (Exemplary Protocol)

This protocol is a representative example for evaluating the oral pharmacokinetics of a cephalosporin prodrug.

-

Animals: Male Sprague-Dawley rats (220-250 g) are used. Animals are fasted overnight before dosing but have free access to water.

-

Drug Formulation and Administration:

-

The test compound (this compound) and reference compound (cephalexin) are suspended in a 0.5% carboxymethyl cellulose (CMC) solution.

-

Drugs are administered orally via gavage at a dose equivalent to 20 mg/kg of cephalexin.

-

-

Blood Sampling:

-

Blood samples (~0.25 mL) are collected from the jugular vein via a cannulated catheter at pre-dose (0) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-administration.

-

Samples are collected into heparinized tubes.

-

-

Sample Processing:

-

Plasma is separated by centrifugation at 4,000 rpm for 10 minutes at 4°C.

-

Plasma samples are stored at -80°C until analysis.

-

-

Data Analysis: Plasma concentrations of cephalexin are determined by a validated HPLC method. Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis software.

HPLC-UV Method for Quantification of Cephalexin in Plasma

This is a representative high-performance liquid chromatography (HPLC) method for the quantification of cephalexin.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., cefadroxil).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: Agilent 1200 series or equivalent with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with phosphoric acid) in a ratio of 15:85 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detection at 260 nm.

-

Column Temperature: 30°C.

-

-

Calibration and Quantification:

-

Prepare calibration standards by spiking blank plasma with known concentrations of cephalexin.

-

Construct a calibration curve by plotting the peak area ratio of cephalexin to the internal standard against the concentration.

-

Quantify cephalexin in the unknown samples using the regression equation from the calibration curve.

-

Conclusion

This compound represents a classic example of a prodrug strategy aimed at improving the oral absorption of a parent antibiotic, cephalexin. By masking a polar carboxyl group with a lipophilic ester, this compound is designed for enhanced gastrointestinal permeability. Subsequent hydrolysis by ubiquitous esterases effectively releases the active cephalexin. However, the clinical utility of this prodrug has been significantly hampered by the metabolic byproduct, pivalic acid, which leads to a depletion of L-carnitine stores and can induce a state of secondary carnitine deficiency. This guide provides the foundational chemical, pharmacokinetic, and metabolic knowledge for professionals in drug development, highlighting the critical need to consider the full metabolic fate of all components of a prodrug system during the design and evaluation process. The provided experimental protocols serve as a practical reference for the analytical and in vivo studies required to characterize such pharmaceutical agents.

References

- 1. jwatch.org [jwatch.org]

- 2. A Systematic Review on the Clinical Pharmacokinetics of Cephalexin in Healthy and Diseased Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. Three-ways crossover bioequivalence study of cephalexin in healthy Malay volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Pivcephalexin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivcephalexin hydrochloride is a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic, cephalexin. This modification enhances its oral bioavailability, allowing for effective systemic concentrations of the active cephalexin molecule to be achieved. Understanding the physicochemical properties of this compound hydrochloride is crucial for its formulation, stability, and optimal delivery. This technical guide provides a comprehensive overview of its known chemical and physical characteristics, stability profile, and relevant experimental methodologies.

Chemical Properties

This compound hydrochloride is the hydrochloride salt of the pivaloyloxymethyl ester of cephalexin. The esterification at the carboxyl group of cephalexin increases its lipophilicity, facilitating its absorption from the gastrointestinal tract.

| Property | Value | Reference |

| Chemical Name | (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-dimethyl-1-oxopropoxy)methyl ester, hydrochloride | |

| CAS Registry Number | 27726-31-4 | [1][2] |

| Molecular Formula | C22H27N3O6S.HCl | [1][2] |

| Molecular Weight | 497.99 g/mol | [2] |

Chemical Structure:

References

An In-depth Technical Guide to the Solubility of Pivcephalexin in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pivcephalexin, a pivaloyloxymethyl ester prodrug of the cephalosporin antibiotic cephalexin. Understanding the solubility of this compound in various solvents is critical for its formulation development, pharmacokinetic profiling, and overall therapeutic efficacy. As an ester prodrug, this compound exhibits increased lipophilicity compared to its parent compound, cephalexin, which influences its solubility profile.

Quantitative Solubility Data

The following tables are provided as a template for researchers to record their experimentally determined solubility data for this compound.

Table 1: Solubility of this compound in Aqueous Solutions at Various pH Values

| Aqueous Solvent (Buffer) | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Hydrochloric Acid Buffer | 1.2 | 37 | [value] | [value] |

| Acetate Buffer | 4.5 | 37 | [value] | [value] |

| Phosphate Buffer | 6.8 | 37 | [value] | [value] |

| Phosphate Buffer | 7.4 | 37 | [value] | [value] |

Table 2: Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 25 | [value] | [value] |

| Ethanol | 25 | [value] | [value] |

| Isopropanol | 25 | [value] | [value] |

| Acetone | 25 | [value] | [value] |

| Acetonitrile | 25 | [value] | [value] |

| Dichloromethane | 25 | [value] | [value] |

| Dimethyl Sulfoxide (DMSO) | 25 | [value] | [value] |

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1][2][3][4][5]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound hydrochloride powder

-

Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Calibrated analytical balance

-

HPLC system for analysis

Procedure:

-

Add an excess amount of this compound hydrochloride powder to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for organic solvents, 37°C for aqueous buffers).

-

Agitate the samples at a constant speed (e.g., 100-200 rpm) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

After the incubation period, visually inspect the samples to ensure that excess solid this compound remains.

-

To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the solubility by correcting for the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is essential for the accurate quantification of this compound in the solubility samples.

Objective: To develop and validate an HPLC method for the determination of this compound concentration.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (a common wavelength for cephalosporins is around 260 nm).

-

Injection Volume: 20 µL.

-

Column Temperature: 25-30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound hydrochloride of known concentration in a suitable solvent (e.g., methanol or a mixture of the mobile phase). Prepare a series of calibration standards by diluting the stock solution.

-

Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted and filtered samples from the solubility experiment into the HPLC system.

-

Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental procedures described.

Caption: Experimental workflow for determining this compound solubility.

Caption: Workflow for HPLC analysis of this compound solubility samples.

References

The Prodrug Advantage: An In-depth Technical Guide to the In Vivo Hydrolysis of Pivcephalexin to Cephalexin

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles and practical outlays of the in vivo hydrolysis of pivcephalexin, a pivaloyloxymethyl ester prodrug of the widely-used first-generation cephalosporin antibiotic, cephalexin. The strategic esterification of cephalexin to this compound is a deliberate pharmaceutical maneuver designed to enhance its oral bioavailability. This document provides a comprehensive overview of the underlying mechanisms, pharmacokinetic transformations, and the analytical methodologies essential for its study.

Introduction: The Rationale for this compound

Cephalexin is a cornerstone in the treatment of various bacterial infections. However, its oral absorption can be variable and incomplete. To overcome this limitation, the prodrug this compound was developed. By masking the polar carboxyl group of cephalexin with a lipophilic pivaloyloxymethyl group, this compound exhibits enhanced membrane permeability, leading to more efficient absorption from the gastrointestinal tract. Following absorption, the prodrug is designed to undergo rapid enzymatic hydrolysis to release the active parent drug, cephalexin, into the systemic circulation. This strategy aims to achieve higher and more consistent plasma concentrations of cephalexin, thereby improving its therapeutic efficacy.

The Hydrolytic Conversion: From Prodrug to Active Moiety

The in vivo conversion of this compound to cephalexin is a critical step for its pharmacological activity. This biotransformation is primarily mediated by ubiquitous esterase enzymes present in various tissues, including the intestinal mucosa, liver, and blood.

The Enzymatic Machinery: Role of Carboxylesterases

Carboxylesterases (CEs) are the principal enzymes responsible for the hydrolysis of a wide array of ester-containing prodrugs.[1] These enzymes catalyze the cleavage of the ester bond in this compound, liberating cephalexin, pivalic acid, and formaldehyde. Human carboxylesterases, primarily hCE1 and hCE2, are the key players in this metabolic activation.[1] While hCE1 is predominantly found in the liver, hCE2 is abundant in the small intestine, suggesting that the hydrolysis of this compound likely commences during its absorption across the intestinal wall and continues in the systemic circulation and liver.[1]

The general mechanism of this hydrolysis is illustrated in the signaling pathway below.

Quantitative Data Presentation: Pharmacokinetic Profiles

For illustrative purposes, the following tables summarize typical pharmacokinetic parameters for cephalexin, which would be the expected active metabolite following this compound administration. The values for this compound would be anticipated to yield superior cephalexin exposure.

Table 1: Pharmacokinetic Parameters of Orally Administered Cephalexin in Healthy Adults

| Parameter | Value | Reference |

| Bioavailability | ~90% | [2] |

| Time to Peak (Tmax) | ~1 hour | [2] |

| Peak Plasma Conc. (Cmax) | 15-20 µg/mL (500 mg dose) | [3][4] |

| Area Under Curve (AUC) | 30-40 µg.hr/mL (500 mg dose) | [5] |

| Elimination Half-life (t1/2) | 0.5-1.2 hours | [2] |

| Protein Binding | 10-15% | [2] |

| Excretion | >90% unchanged in urine | [2] |

Note: These values can vary depending on the specific study population, dosage form, and analytical methods used.

Table 2: Comparative Efficacy of Pivmecillinam (a this compound Analog) and Cephalexin in Uncomplicated Urinary Tract Infections

| Outcome | Pivmecillinam (3-day course) | Cephalexin (7-day course) | Reference |

| Clinical Cure/Improvement | 95.3% | 93.6% | [6][7] |

| Bacteriological Success | 89.7% | 81.7% | [6][7] |

| E. coli Eradication Rate | 90.1% | 80.6% | [6][7] |

This table provides an analogy of the clinical utility of a pivaloyloxymethyl ester prodrug compared to cephalexin, suggesting high efficacy.

Experimental Protocols: Quantifying this compound and Cephalexin

The simultaneous determination of this compound and its active metabolite, cephalexin, in biological matrices is crucial for pharmacokinetic and bioavailability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable analytical technique for this purpose.

Principle of the Method

A reversed-phase HPLC method is employed to separate the more lipophilic prodrug, this compound, from the more polar parent drug, cephalexin. The method involves protein precipitation to extract the analytes from the plasma or serum, followed by chromatographic separation on a C18 column and quantification using a UV detector.

Detailed Methodology for HPLC Analysis in Plasma

1. Sample Preparation (Protein Precipitation):

-

To 200 µL of plasma sample in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., cefadroxil).

-

Add 600 µL of ice-cold acetonitrile or methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a suitable ratio (e.g., 85:15 v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector set at a wavelength of 260 nm.[8]

3. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma samples.

-

Determine the concentrations of this compound and cephalexin in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the general workflow for this experimental protocol.

Logical Relationships in Drug Development

The development and evaluation of a prodrug like this compound follow a logical progression from preclinical assessment to clinical validation. This process is designed to ensure that the prodrug offers a tangible benefit over the parent drug in terms of its pharmacokinetic profile and, ultimately, its therapeutic effect.

Conclusion

The transformation of cephalexin into its prodrug, this compound, represents a classic and effective strategy to enhance the oral bioavailability of an important antibiotic. The in vivo hydrolysis, mediated by esterases, is a rapid and efficient process that ensures the timely release of the active cephalexin molecule. Understanding the pharmacokinetics, the enzymatic pathways involved, and the analytical methods for quantification is paramount for the continued development and optimization of such prodrug-based therapies. This guide provides a foundational framework for researchers and professionals engaged in the study and development of cephalosporin antibiotics and other prodrugs.

References

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Systematic Review on the Clinical Pharmacokinetics of Cephalexin in Healthy and Diseased Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Pharmacokinetics of Cephalexin, Cefaclor, Cefadroxil, and CGP 9000 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of pivmecillinam and cephalexin in acute uncomplicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Pivcephalexin CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pivcephalexin, a semi-synthetic cephalosporin antibiotic. This document outlines its chemical properties, mechanism of action, and available technical data, adhering to a structured format for clarity and ease of comparison.

Core Chemical and Physical Data

This compound is the pivaloyloxymethyl ester of cephalexin, a first-generation cephalosporin. This esterification enhances its oral absorption. The primary forms of this compound are the base and the hydrochloride salt.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 63836-75-9 | 27726-31-4 |

| Molecular Formula | C22H27N3O6S | C22H27N3O6S.ClH |

| Molecular Weight | 461.53 g/mol | 497.99 g/mol |

| Synonyms | Pivcefalexin, Cephalexin pivaloyloxymethyl ester | Pivalexin, ST-21 |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The core mechanism involves the following steps:

-

Binding to Penicillin-Binding Proteins (PBPs): The β-lactam ring of cephalosporins is a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows the antibiotic to bind to the active site of PBPs, which are bacterial enzymes essential for the cross-linking of peptidoglycan.

-

Inhibition of Transpeptidation: By binding to PBPs, this compound acylates the enzyme, rendering it inactive. This blocks the final transpeptidation step in peptidoglycan synthesis.

-

Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. As the bacterium grows and divides, the compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.

Figure 1. Signaling pathway of this compound's mechanism of action.

Pharmacokinetic Profile

Detailed pharmacokinetic data for this compound is limited in readily accessible recent literature. However, as a prodrug of cephalexin, its pharmacokinetic properties are closely related to those of cephalexin following oral administration. The pivaloyloxymethyl ester moiety is cleaved in the intestinal mucosa, releasing cephalexin into the bloodstream.

Note: The following data pertains to Cephalexin , the active metabolite of this compound, and is provided as a proxy due to the limited availability of specific data for the parent compound.

| Parameter | Value | Reference |

| Oral Bioavailability | Nearly 100% | [1] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [2] |

| Plasma Half-life | 49.5 minutes (fasted), 76.5 minutes (with food) | [1] |

| Protein Binding | 10-15% | [1] |

| Metabolism | Not metabolized in the body | [1] |

| Excretion | >90% excreted unchanged in urine within 6 hours | [1] |

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

A common method to determine the efficacy of an antibiotic like this compound against a specific bacterium is through the determination of the Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

General Protocol for Broth Microdilution:

-

Preparation of Bacterial Inoculum:

-

Isolate colonies of the test bacterium from a pure culture grown on an appropriate agar plate.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the antibiotic in broth in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a positive control (bacteria without antibiotic) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

Figure 2. Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is an orally active prodrug of the first-generation cephalosporin, cephalexin. Its primary utility lies in its enhanced absorption profile. The mechanism of action is consistent with other β-lactam antibiotics, involving the critical inhibition of bacterial cell wall synthesis. While specific, recent quantitative data for this compound is not widely available, its pharmacokinetic and efficacy profile can be largely inferred from that of its active metabolite, cephalexin. Standard microbiological techniques, such as broth microdilution for MIC determination, are employed to assess its in vitro efficacy against susceptible bacterial strains. This technical guide serves as a foundational resource for professionals in the fields of pharmaceutical research and development.

References

The Dawn of a New Antibiotic Era: The Discovery of Cephalosporins

An in-depth analysis of scientific and historical databases reveals no compound registered or widely known as "Pivcephalexin." It is plausible that this term is a misspelling or a confusion with another compound, potentially a combination of "Piv" from a pivaloyl group and "cephalexin," a widely recognized first-generation cephalosporin antibiotic. The "piv" prefix often denotes a pivaloyloxymethyl ester prodrug, a chemical modification used to enhance the oral bioavailability of certain medications. A well-known example of this is Pivmecillinam, a prodrug of mecillinam.

This technical guide will, therefore, proceed under the assumption that the query pertains to the historical development of cephalexin and the scientific rationale and methodology behind creating pivaloyloxymethyl ester prodrugs of beta-lactam antibiotics, a concept that would be central to a hypothetical "this compound."

The story of cephalosporins begins in 1945 with the insightful observation of Giuseppe Brotzu, an Italian pharmacologist and rector of the University of Cagliari. Brotzu noticed that a sewage outfall in the Gulf of Cagliari was surprisingly free of disease-causing bacteria. He hypothesized that microorganisms in the sewage were producing antibiotic substances. This led him to isolate a fungus, Cephalosporium acremonium (now known as Acremonium chrysogenum), which he found to be effective against Salmonella typhi, the causative agent of typhoid fever.

Brotzu's initial attempts to isolate the active antibacterial component were unsuccessful. He sent his cultures to Sir Howard Florey at the University of Oxford, who had been instrumental in the development of penicillin. At Oxford, a team of researchers, including Edward Abraham and Guy Newton, successfully isolated the first cephalosporin compound, Cephalosporin C, in 1953. This molecule possessed a beta-lactam ring, similar to penicillin, but was resistant to the penicillinase enzyme produced by some bacteria, making it a promising new class of antibiotics.

From a Natural Product to a Semi-Synthetic Antibiotic: The Birth of Cephalexin

While Cephalosporin C was a significant discovery, its potency was not high enough for widespread clinical use. The breakthrough came with the isolation of the 7-aminocephalosporanic acid (7-ACA) nucleus from Cephalosporin C. This allowed for the creation of semi-synthetic cephalosporins with improved antibacterial activity and pharmacokinetic properties.

Cephalexin, a first-generation cephalosporin, was one of the most important early semi-synthetic derivatives. It was first synthesized in the early 1960s by researchers at the pharmaceutical company Eli Lilly and Company. The key innovation in the synthesis of cephalexin was the attachment of a D-(-)-α-aminophenylacetyl side chain to the 7-ACA nucleus. This modification conferred oral bioavailability, a significant advantage over many other beta-lactam antibiotics at the time which required intravenous administration.

The Prodrug Concept: Enhancing Oral Bioavailability with Pivaloyloxymethyl Esters

The concept of a pivaloyloxymethyl (pivoxil) ester prodrug was developed to improve the oral absorption of antibiotics that are otherwise poorly absorbed from the gastrointestinal tract. This approach involves chemically modifying the drug molecule to make it more lipid-soluble, allowing it to more easily pass through the intestinal wall. Once absorbed into the bloodstream, the ester linkage is cleaved by esterase enzymes, releasing the active parent drug.

A prime example of this strategy is pivmecillinam, the pivaloyloxymethyl ester of mecillinam. Mecillinam itself has poor oral bioavailability, but the pivoxil ester prodrug, pivmecillinam, is well-absorbed.

Hypothetical Synthesis of "this compound"

While "this compound" is not a known compound, a hypothetical synthesis can be envisioned based on the principles of prodrug chemistry. The synthesis would likely involve the esterification of the carboxylic acid group of cephalexin with chloromethyl pivalate.

A Comprehensive Review of Pivcephalexin Research for Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a comprehensive analysis of the existing research on Pivcephalexin, a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic, cephalexin. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the pharmacokinetics, mechanism of action, clinical efficacy, and experimental methodologies related to this compound and its active moiety, cephalexin.

Introduction

This compound, chemically known as (6R,7R)-7-[[(2R)-Aminophenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-dimethyl-1-oxopropoxy)methyl ester, is an orally administered prodrug designed to enhance the bioavailability of cephalexin[1]. Upon oral administration, this compound is hydrolyzed by esterases in the body to release the active antibiotic, cephalexin, which then exerts its antibacterial effect. This guide will delve into the critical aspects of this compound and cephalexin research, presenting data in a structured format to facilitate understanding and application in a research and development context.

Physicochemical Properties

This compound is a derivative of cephalexin, modified to improve its absorption from the gastrointestinal tract[1].

| Property | Value | Reference |

| Molecular Formula | C22H27N3O6S | [1] |

| Molecular Weight | 461.53 g/mol | [1] |

| CAS Registry Number | 63836-75-9 | [1] |

| Synonyms | This compound, Cephalexin pivaloyloxymethyl ester | [1][2] |

Mechanism of Action

As a prodrug, this compound itself is inactive. Its therapeutic effect is derived from the in vivo liberation of cephalexin.

Hydrolysis of this compound

This compound is designed to be absorbed from the gastrointestinal tract and subsequently hydrolyzed by esterases to yield cephalexin, pivalic acid, and formaldehyde.

Caption: Hydrolysis of this compound to its active form, Cephalexin.

Antibacterial Action of Cephalexin

Cephalexin is a beta-lactam antibiotic that inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall, a critical component for bacterial structural integrity[3][4]. This action is bactericidal. The mechanism involves the acylation of transpeptidases (also known as penicillin-binding proteins or PBPs) by the beta-lactam ring, rendering them inactive.

Caption: Mechanism of action of Cephalexin on bacterial cell wall synthesis.

Pharmacokinetics

The pharmacokinetic profile of this compound is primarily characterized by its conversion to cephalexin. The data presented below pertains to the active moiety, cephalexin, following oral administration.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Description | Finding | Reference |

| Absorption | Rapidly absorbed after oral administration. | Peak plasma concentrations are reached within 1 hour. Bioavailability is high, around 90%.[3][5] | [3][5] |

| Distribution | Widely distributed throughout most body fluids. | Volume of distribution (Vd) is approximately 0.23 L/kg.[5] | [5] |

| Metabolism | Cephalexin undergoes no detectable metabolism. | The drug is largely excreted unchanged.[5] | [5] |

| Excretion | Primarily excreted in the urine. | Approximately 90% of the unchanged drug is excreted in the urine, making it effective for urinary tract infections.[3] | [3] |

| Plasma Protein Binding | Low binding to plasma proteins. | Approximately 10% to 15% of cephalexin is bound to plasma proteins.[3] | [3] |

| Half-life | The elimination half-life is short. | Ranges from 0.5 to 1.2 hours in individuals with normal renal function.[5] | [5] |

Pharmacokinetic Parameters of Cephalexin

| Parameter | Value | Condition | Reference |

| Cmax | 18.0 ± 3.7 µg/mL | 500 mg dose, fasting | [5] |

| Tmax | 1.25 (0.75-1.5) hours | 500 mg dose, fasting | [5] |

| AUC0-inf | 38.59 ± 5.2 µg.h/mL | 500 mg dose, fasting | [5] |

| t1/2 | ~1 hour | Normal renal function | [6] |

| Renal Clearance | 4.3 mL/min/kg | [5] |

In Vitro and In Vivo Antibacterial Activity

Cephalexin demonstrates a broad spectrum of activity against both Gram-positive and some Gram-negative bacteria.

In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentrations (MIC) for cephalexin against various bacterial strains.

| Bacterial Strain | MIC90 (µg/mL) | Reference |

| Streptococcus pyogenes | ≤0.06 | [7] |

| Staphylococcus aureus (methicillin-susceptible) | ≤2 | [7] |

| Escherichia coli | >64 (β-lactamase positive), 16 (β-lactamase negative) | [7] |

| Klebsiella pneumoniae | >64 (high-level β-lactamase), 4 (other isolates) | [7] |

| Haemophilus influenzae | 1 | [7] |

| Moraxella catarrhalis | 2 | [7] |

Clinical Efficacy and Safety

This compound, through its active metabolite cephalexin, has been evaluated in numerous clinical trials for the treatment of various bacterial infections.

Clinical Trial Data Summary

A comparative study on acute uncomplicated urinary tract infections showed the following results for cephalexin:

| Outcome | Cephalexin (250 mg QID for 7 days) | Comparator (Pivmecillinam) | Reference |

| Clinical Cure/Improvement | 93.6% | 95.3% | [8] |

| Bacteriological Success | 81.7% | 89.7% | [8] |

| E. coli Eradication Rate | 80.6% | 90.1% | [8] |

Safety Profile

Cephalexin is generally well-tolerated. The most common adverse effects are gastrointestinal in nature.

Experimental Protocols

Detailed experimental protocols are typically found within the full text of the cited research articles. Below is a summary of the methodologies commonly employed in this compound and cephalexin research.

Pharmacokinetic Analysis Workflow

Caption: General workflow for a pharmacokinetic study of this compound.

-

Drug Administration and Sampling : this compound is administered to subjects, and blood samples are collected at predetermined time points.

-

Sample Processing and Analysis : Plasma is separated from the blood samples, and the concentration of the active drug, cephalexin, is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[6].

-

Pharmacokinetic Modeling : The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life[6].

In Vitro Susceptibility Testing

-

Methodology : The antibacterial activity of cephalexin is typically determined using standard methods such as broth microdilution or agar dilution according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Procedure : A standardized inoculum of the test organism is exposed to serial dilutions of the antibiotic. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that prevents visible growth of the bacteria after a specified incubation period.

Conclusion

This compound serves as an effective prodrug for cephalexin, enhancing its oral absorption. The extensive body of research on cephalexin confirms its efficacy against a range of common bacterial pathogens and a favorable safety profile. This guide has synthesized the key quantitative data, mechanisms of action, and experimental approaches from the available literature to provide a solid foundation for further research and development in the field of cephalosporin antibiotics. For more detailed information, readers are encouraged to consult the full-text articles referenced throughout this document.

References

- 1. Pivcefalexin [drugfuture.com]

- 2. GB2013198A - Preparation of the pivaloyloxymethyl ester of Cephalexin - Google Patents [patents.google.com]

- 3. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cefalexin - Wikipedia [en.wikipedia.org]

- 5. A Systematic Review on the Clinical Pharmacokinetics of Cephalexin in Healthy and Diseased Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studies on orally active cephalosporin esters. III. Effect of the 3-substituent on the chemical stability of pivaloyloxymethyl esters in phosphate buffer solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of pivmecillinam and cephalexin in acute uncomplicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic and Pharmacodynamic Profile of Cephalexin: An In-Depth Technical Guide

A Note to the Reader: Information regarding the specific pharmacokinetic profile of pivcephalexin is limited in publicly available scientific literature. This compound is a pivaloyloxymethyl ester prodrug of cephalexin. This chemical modification enhances its oral absorption, after which it is rapidly hydrolyzed by esterases in the body to release the active therapeutic agent, cephalexin. Consequently, the vast majority of pharmacokinetic and pharmacodynamic data available pertains to cephalexin. This guide will, therefore, focus on the comprehensive profile of cephalexin, providing the detailed technical information relevant to researchers, scientists, and drug development professionals.

Introduction

Cephalexin is a first-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria. It is a widely prescribed oral antibiotic for the treatment of various infections, including those of the respiratory tract, skin and soft tissues, and urinary tract. This technical guide provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of cephalexin, including quantitative data, experimental methodologies, and visual representations of key pathways.

Pharmacokinetic Profile

Cephalexin is characterized by rapid and nearly complete absorption following oral administration, minimal protein binding, and excretion primarily as an unchanged drug in the urine.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of cephalexin in healthy adult subjects.

| Parameter | Value | Unit |

| Bioavailability (F) | ~90 | % |

| Time to Peak Plasma Concentration (Tmax) | 1 | hour |

| Peak Plasma Concentration (Cmax) - 250 mg dose | 9 | µg/mL |

| Peak Plasma Concentration (Cmax) - 500 mg dose | 15-18 | µg/mL |

| Volume of Distribution (Vd) | 0.23 | L/kg |

| Plasma Protein Binding | 10-15 | % |

| Elimination Half-life (t1/2) | 0.5-1.2 | hours |

| Renal Clearance (CLR) | 4.3 | mL/min/kg |

| Primary Route of Elimination | Renal (as unchanged drug) | - |

Experimental Protocol: Pharmacokinetic Study in Healthy Adults

The pharmacokinetic parameters of cephalexin are typically determined through a single-dose, open-label, crossover study in healthy adult volunteers. A representative protocol is detailed below.

Study Design:

-

Participants: A cohort of healthy adult male and female volunteers (n=12-24) with normal renal and hepatic function.

-

Procedure:

-

Following an overnight fast, a single oral dose of cephalexin (e.g., 500 mg) is administered with a standardized volume of water.

-

Serial blood samples are collected into heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine is collected over specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) to determine the extent of renal excretion.

-

-

Bioanalytical Method:

-

Cephalexin concentrations in plasma and urine are quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.

-

The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Separation is achieved on a C18 reversed-phase column.

-

Quantification is based on the peak area ratio of cephalexin to an internal standard.

-

-

Pharmacokinetic Analysis:

-

Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data.

-

Cmax and Tmax are determined directly from the observed data.

-

The area under the plasma concentration-time curve (AUC) is calculated using the linear trapezoidal rule.

-

The elimination rate constant (ke) is determined from the slope of the terminal log-linear phase of the plasma concentration-time curve.

-

The elimination half-life is calculated as 0.693/ke.

-

The apparent volume of distribution (Vd/F) and total body clearance (CL/F) are calculated from the dose, AUC, and ke.

-

Pharmacokinetic Pathway of Cephalexin

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Pivcephalexin

Introduction

Pivcephalexin is a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic, cephalexin. It is administered orally and is subsequently hydrolyzed in the body to release the active cephalexin molecule. Cephalexin exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis.[1][2] Accurate and reliable quantification of this compound, often by measuring the active cephalexin moiety, is crucial for pharmaceutical quality control, formulation development, and stability studies. This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in pharmaceutical dosage forms.

Principle

The method utilizes RP-HPLC with UV detection to separate and quantify cephalexin. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (such as methanol or acetonitrile) and an aqueous buffer.[1][3][4] The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The separated cephalexin is then detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to its concentration.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of cephalexin.

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1100 series or equivalent with UV detector |

| Column | Waters C18, 250 mm x 4.6 mm, 5 µm[1] or Phenomenex C18, 250 mm x 4.6 mm, 5µm[4] |

| Mobile Phase | Methanol: 0.1M Sodium Acetate Buffer (75:25 v/v)[1] or Water: Methanol: Acetonitrile (60:20:20 v/v/v), pH 4[4] |

| Flow Rate | 1.0 mL/min[1][4] |

| Injection Volume | 10-20 µL[1][4] |

| Detection Wavelength | 240 nm[1] or 254 nm[4] |

| Column Temperature | Ambient[1] or 25 °C[4] |

| Run Time | 10 minutes[1] |

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1]

| Validation Parameter | Typical Results |

| Linearity (Range) | 1-75 µg/mL[4] or 5-30 µg/mL[1] |

| Correlation Coefficient (r²) | ≥ 0.999[4] |

| Accuracy (% Recovery) | 98.81 - 100.05%[4] |

| Precision (% RSD) | ≤ 2.0%[4] |

| Limit of Detection (LOD) | 0.05 mg/L[4] |

| Limit of Quantification (LOQ) | 0.165 mg/L[4] |

Experimental Protocol

1. Reagents and Materials

-

This compound or Cephalexin reference standard

-

HPLC grade Acetonitrile[4]

-

HPLC grade Water[3]

-

Sodium Acetate

-

Glacial Acetic Acid

-

0.45 µm or 0.2 µm membrane filters for mobile phase and sample filtration[1][5]

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC vials

2. Equipment

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector

-

Analytical balance

-

Sonicator

-

pH meter

3. Preparation of Solutions

3.1. Mobile Phase Preparation (Example: Methanol: 0.1M Sodium Acetate Buffer (75:25 v/v))

-

Prepare 0.1M Sodium Acetate Buffer: Dissolve the appropriate amount of sodium acetate in HPLC grade water to make a 0.1M solution. Adjust the pH to the desired value using glacial acetic acid.

-

Mix the Mobile Phase: Mix 750 mL of HPLC grade methanol with 250 mL of the prepared 0.1M sodium acetate buffer.

-

Filter and Degas: Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum filtration.[1]

3.2. Standard Stock Solution Preparation (e.g., 1000 µg/mL)

-

Accurately weigh about 100 mg of the Cephalexin reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in the mobile phase.

-

Sonicate for 10-15 minutes to ensure complete dissolution.[3]

-

Make up the volume to 100 mL with the mobile phase to obtain a concentration of 1000 µg/mL.

3.3. Preparation of Calibration Standards

-

Perform serial dilutions of the standard stock solution with the mobile phase to prepare a series of calibration standards in the desired concentration range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).[1]

3.4. Sample Preparation (from Tablet Dosage Form)

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a quantity of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.[1]

-

Add a suitable volume of mobile phase and sonicate for 15-20 minutes to ensure complete extraction of the drug.

-

Make up the volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[1][6]

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

4. Chromatographic Procedure

-

System Equilibration: Purge the HPLC system with the mobile phase and allow it to equilibrate for at least 30 minutes at the specified flow rate until a stable baseline is achieved.

-

Injection Sequence:

-

Inject a blank (mobile phase) to ensure there are no interfering peaks.

-

Inject the calibration standards in increasing order of concentration.

-

Inject the prepared sample solutions. It is recommended to inject a standard periodically to check for system drift.

-

-

Data Acquisition: Record the chromatograms and integrate the peak areas for cephalexin. The retention time for cephalexin is typically around 4 minutes under the specified conditions.[1]

5. Quantification

-

Calibration Curve: Plot a graph of the peak area versus the concentration of the calibration standards.

-

Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Sample Concentration: Use the peak area of the cephalexin in the sample chromatogram and the regression equation to calculate the concentration of cephalexin in the sample solution.

-

Calculate the Amount of this compound: Back-calculate the amount of this compound in the original dosage form, taking into account the dilutions made during sample preparation and the molecular weight difference between this compound and cephalexin.

Visualizations

References

Application Note: UPLC-MS/MS for the Simultaneous Quantification of Pivcephalexin and Cephalexin in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pivcephalexin is a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic, cephalexin.[1] Administered orally, this compound is designed to increase the bioavailability of cephalexin. Following absorption, it is rapidly hydrolyzed by esterases in the blood to form the active drug, cephalexin, which exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[2]

Accurate bioanalysis of both the prodrug (this compound) and the active drug (cephalexin) in plasma is crucial for pharmacokinetic (PK) and drug metabolism studies. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of this compound and cephalexin in human plasma. The method is designed to be rapid and minimally labor-intensive, employing a simple protein precipitation step for sample preparation. Special attention is given to sample handling to prevent the in vitro hydrolysis of the prodrug, ensuring accurate measurement of both analytes as they exist in vivo.

Experimental Protocols

Materials and Reagents

-

Analytes: this compound (MW: 461.53 g/mol ), Cephalexin (MW: 347.4 g/mol )[3][4]

-

Internal Standard (IS): Cephalexin-d5

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water

-

Plasma: Blank human plasma (K2-EDTA)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC I-Class or equivalent

-

Mass Spectrometer: Waters Xevo TQD Triple Quadrupole Mass Spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

Preparation of Standards and Quality Controls

Stock solutions of this compound, cephalexin, and cephalexin-d5 are prepared in methanol at a concentration of 1 mg/mL. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with appropriate volumes of the stock solutions. Calibration standards should cover the expected physiological concentration range. QC samples are prepared at a minimum of three concentration levels: low, medium, and high.

Sample Preparation Protocol

Due to the potential for in vitro hydrolysis of this compound by plasma esterases, samples must be processed quickly and kept cold.[5]

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, pipette 50 µL of plasma sample, calibration standard, or QC sample.

-

Add 150 µL of cold acetonitrile containing the internal standard (Cephalexin-d5, 50 ng/mL).

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 16,000 x g for 5 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Add 300 µL of deionized water containing 0.1% formic acid.

-

Seal the plate/vial and inject into the UPLC-MS/MS system.

UPLC-MS/MS Method

The chromatographic and mass spectrometric parameters are optimized for the separation and detection of this compound, cephalexin, and the internal standard.

Table 1: UPLC Conditions

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | See Table 2 |

Table 2: UPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 20 | 80 |

| 3.0 | 5 | 95 |

| 3.5 | 95 | 5 |

Table 3: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas | Nitrogen, 800 L/hr |

| Cone Gas | Nitrogen, 50 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 4: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 462.15 | 348.10 | 35 | 15 |

| Cephalexin | 348.10 | 158.05 | 30 | 20 |

| Cephalexin-d5 (IS) | 353.13 | 163.08 | 30 | 20 |

Data Presentation

The method should be validated according to regulatory guidelines such as those from the FDA or EMA.[6][7][8] The following tables summarize the expected performance characteristics of the assay.

Table 5: Method Validation Summary

| Parameter | This compound | Cephalexin | Acceptance Criteria |

| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | r² > 0.99 |

| LLOQ | 1 ng/mL | 1 ng/mL | Accuracy ±20%, Precision <20% |

| Intra-day Precision (%CV) | < 10% | < 8% | < 15% |

| Inter-day Precision (%CV) | < 12% | < 10% | < 15% |

| Accuracy (% Bias) | -5% to +7% | -8% to +6% | ± 15% |

| Recovery | > 85% | > 90% | Consistent and reproducible |

| Matrix Effect | Minimal | Minimal | Consistent and reproducible |

Visualizations

Prodrug Activation Pathway

The following diagram illustrates the conversion of the inactive prodrug, this compound, into the active therapeutic agent, cephalexin, within the body.

Caption: this compound is absorbed and hydrolyzed by plasma esterases to release active cephalexin.

Experimental Workflow

This diagram outlines the complete analytical procedure from sample receipt to final data acquisition.

Caption: Workflow for the UPLC-MS/MS analysis of this compound and cephalexin in plasma.

References

- 1. Pivcefalexin [drugfuture.com]

- 2. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. Cephalexin | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. e-b-f.eu [e-b-f.eu]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ema.europa.eu [ema.europa.eu]

- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Pivcephalexin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivcephalexin is the pivaloyloxymethyl ester of cephalexin, a first-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to release the active agent, cephalexin. Cephalosporins belong to the β-lactam class of antibiotics and are bactericidal.[1] Their mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). This disruption of the peptidoglycan layer synthesis leads to cell lysis and bacterial death.

In vitro antibacterial susceptibility testing is crucial for determining the efficacy of an antibiotic against specific pathogens and for monitoring the emergence of resistance. Standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide reproducible and comparable results.[2][3][4][5][6] This document provides detailed protocols and application notes for conducting in vitro antibacterial susceptibility testing of this compound, with the understanding that the active compound, cephalexin, is the agent tested in the laboratory.

Mechanism of Action: Cephalosporin Inhibition of Bacterial Cell Wall Synthesis

The following diagram illustrates the mechanism of action of cephalosporins like cephalexin.

Caption: Mechanism of cephalexin action on bacterial cell wall synthesis.

Data Presentation: Cephalexin In Vitro Susceptibility

The following tables summarize the minimum inhibitory concentrations (MICs) and interpretive criteria for cephalexin against various bacterial species. These values are based on guidelines from organizations such as the CLSI. It is important to note that specific breakpoints may be updated, and researchers should refer to the latest versions of these standards.[2][3][5][7]

Table 1: Minimum Inhibitory Concentration (MIC) Breakpoints for Cephalexin (µg/mL) according to CLSI Guidelines

| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Enterobacteriaceae (uncomplicated UTI only) | ≤ 16 | - | ≥ 32 |

| Staphylococcus aureus | ≤ 8 | 16 | ≥ 32 |

| Streptococcus pneumoniae | ≤ 0.06 (based on penicillin surrogate) | - | - |

| Other Streptococcus spp. | ≤ 0.06 (based on penicillin surrogate) | - | - |

Note: For uncomplicated urinary tract infections (uUTIs) caused by E. coli, K. pneumoniae, and P. mirabilis, cefazolin is often used as a surrogate for oral cephalosporins like cephalexin.[8] For Streptococcus pneumoniae, susceptibility to oral cephalosporins can be predicted based on penicillin MICs.[7]

Table 2: General In Vitro Activity of Cephalexin against Common Pathogens

| Bacterial Species | Typical MIC Range (µg/mL) | General Susceptibility |

| Escherichia coli | 4 - >64 | Variable |

| Klebsiella pneumoniae | 4 - >64 | Variable |

| Proteus mirabilis | 2 - 32 | Generally Susceptible |

| Staphylococcus aureus (MSSA) | 0.5 - 4 | Generally Susceptible |

| Streptococcus pyogenes | ≤ 0.06 - 0.25 | Generally Susceptible |

| Streptococcus pneumoniae | ≤ 0.06 - 2 | Generally Susceptible |

Disclaimer: The MIC ranges presented are approximate and can vary based on the specific strain and testing conditions.

Experimental Protocols

I. Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antibiotic in a liquid medium.[9][10][11]

Materials:

-

Cephalexin analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains for testing

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Protocol Workflow:

References

- 1. Cephalosporins - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 2. ihma.com [ihma.com]

- 3. Impact of Revised Broad-Spectrum Cephalosporin Clinical and Laboratory Standards Institute Breakpoints on Susceptibility in Enterobacteriaceae Producing AmpC β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. woah.org [woah.org]

- 5. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 6. chainnetwork.org [chainnetwork.org]

- 7. researchgate.net [researchgate.net]

- 8. scacm.org [scacm.org]

- 9. vibiosphen.com [vibiosphen.com]

- 10. idexx.dk [idexx.dk]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Oral Administration of Pivcephalexin and Cephalexin in Rodent Studies

Audience: Researchers, scientists, and drug development professionals.